2-amino-2-(2,6-dichlorophenyl)acetic Acid
Overview
Description
2-amino-2-(2,6-dichlorophenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid moiety.
Mechanism of Action
Target of Action
The primary target of 2-amino-2-(2,6-dichlorophenyl)acetic Acid is cyclooxygenase (COX) . COX is an enzyme responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX, thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX, it prevents the synthesis of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation and pain, so their reduction leads to the compound’s anti-inflammatory and analgesic effects .
Pharmacokinetics
Its close analog, diclofenac, is known to have major metabolites such as 4´-hydroxydiclofenac and 5´-hydroxydiclofenac . It has been used as a substrate selective for CYP2C9 , suggesting that it may undergo metabolism in the liver.
Result of Action
The inhibition of prostaglandin synthesis by this compound results in reduced inflammation and pain . This makes it potentially useful for relieving mild to moderate pain in muscles, soft tissues, and joints .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymorphism of the compound seems to stem from the conformational flexibility of the molecule . Different intermolecular interactions contribute to the stability of its crystal form , which could potentially affect its solubility, bioavailability, and overall efficacy
Biochemical Analysis
Biochemical Properties
2-amino-2-(2,6-dichlorophenyl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for producing prostaglandins, which are mediators of inflammation and pain signaling . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses. Additionally, it can alter cellular metabolism by inhibiting the synthesis of prostaglandins, which play a role in various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, the compound may interact with other biomolecules, such as receptor proteins, to modulate cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular responses and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as gastrointestinal bleeding and cardiovascular events . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes bioactivation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with endogenous nucleophiles such as glutathione and proteins . These interactions may play a role in the compound’s pharmacological and toxicological effects. Additionally, the compound’s metabolism can affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,6-dichlorophenyl)acetic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,6-dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-amino-2-(2,6-dichlorophenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure and mechanism of action.
Aceclofenac: Another NSAID with comparable anti-inflammatory and analgesic properties.
2-(2,6-Dichlorophenyl)amino benzaldehyde: A related compound with similar chemical properties .
Uniqueness
2-amino-2-(2,6-dichlorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIBRZKLBUDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397801 | |
Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42057-30-7 | |
Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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